Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate
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Overview
Description
Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring, which is further substituted with a methoxy group and a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate typically involves the esterification of 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-{3-hydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid.
Reduction: 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in the treatment of neurodegenerative diseases and other medical conditions.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibits enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in cells.
Neuroprotective Effects: Modulates signaling pathways involved in neuronal survival and function.
Comparison with Similar Compounds
Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate can be compared with other similar compounds, such as:
Ethyl 3-{3-hydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
820215-79-0 |
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Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 3-(3-methoxy-4-prop-2-enoxyphenyl)propanoate |
InChI |
InChI=1S/C15H20O4/c1-4-10-19-13-8-6-12(11-14(13)17-3)7-9-15(16)18-5-2/h4,6,8,11H,1,5,7,9-10H2,2-3H3 |
InChI Key |
DOJHSOQOXPVUOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)OCC=C)OC |
Origin of Product |
United States |
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